molecular formula C16H15ClO2 B3023766 2'-Chloro-3-(4-methoxyphenyl)propiophenone CAS No. 898775-98-9

2'-Chloro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B3023766
CAS No.: 898775-98-9
M. Wt: 274.74 g/mol
InChI Key: LRJBOEHCOVYEEZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJBOEHCOVYEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644282
Record name 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-98-9
Record name 1-Propanone, 1-(2-chlorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(4-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2’-Chloro-3-(4-methoxyphenyl)benzoic acid.

    Reduction: Formation of 2’-Chloro-3-(4-methoxyphenyl)propanol.

    Substitution: Formation of 2’-Amino-3-(4-methoxyphenyl)propiophenone or 2’-Thio-3-(4-methoxyphenyl)propiophenone.

Scientific Research Applications

2'-Chloro-3-(4-methoxyphenyl)propiophenone is a chemical compound that belongs to the propiophenone class, known for their anti-inflammatory, antimicrobial, and anticancer properties. It is a chalcone derivative, recognized as a precursor to flavonoids, a group of naturally occurring polyphenolic compounds found in plants.

Applications in Scientific Research

This compound is a valuable intermediate in organic synthesis, especially for the creation of biologically active compounds and pharmaceuticals. Its structure, featuring a chloro substituent at the 2' position and a methoxy group at the 4-position of the phenyl ring attached to a propiophenone backbone, enhances its reactivity and functional versatility.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. The synthesis of this compound typically involves Friedel-Crafts acylation, a method for forming carbon-carbon bonds between aromatic compounds and acyl chlorides using a Lewis acid catalyst like aluminum chloride. Continuous flow reactors can scale up this process, providing better control over reaction conditions and improved yields.

Biological and Medicinal Studies

This compound is used in biological studies related to enzyme inhibition, protein-ligand interactions, and research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties. The presence of chloro and methoxy substituents enhances its electrophilicity, enabling it to participate in biochemical pathways. The chloro group increases the compound's reactivity towards nucleophiles, while the methoxy group affects its solubility and binding affinity to target molecules, which can influence its pharmacological profile.

Anticancer Research

Structurally similar compounds have demonstrated anticancer activity. In vitro studies have shown that this compound can reduce cell viability in U-87 glioblastoma cells by inducing apoptosis through mitochondrial pathways.

Other Potential Applications

This compound is also utilized in the production of specialty chemicals and materials. Derivatives of chalcones, including those similar to this compound, have exhibited DPPH radical scavenging activities, suggesting their potential in oxidative stress management. Additionally, it has demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
  • CAS Registry Number : 111302-58-0
  • Molecular Formula : C₁₆H₁₅ClO₂
  • Molecular Weight : 274.74 g/mol

Physical Properties :

  • Density : 1.173 ± 0.06 g/cm³ (predicted)
  • Melting Point : 64–65°C
  • Boiling Point : 421.2 ± 30.0°C (predicted) .

Structural Features: The compound features a propiophenone backbone substituted with a chlorine atom at the 2'-position of the phenyl ring and a 4-methoxyphenyl group at the 3-position.

A systematic comparison with structurally related propiophenone derivatives highlights the impact of substituents on physical, chemical, and biological properties.

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
2'-Chloro-3-(4-methoxyphenyl)propiophenone 2'-Cl, 3-(4-OCH₃) C₁₆H₁₅ClO₂ 274.74 m.p. 64–65°C; potential bioactivity
2'-Chloro-3-(3-methylphenyl)propiophenone 2'-Cl, 3-(3-CH₃) C₁₆H₁₅ClO 258.74 Lower polarity due to -CH₃ group
2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 2'-Cl, 3-(1,3-dioxane) C₁₃H₁₅ClO₃ 254.70 Soluble in DMSO; research applications
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone 3',5'-Cl, 3-(4-OCH₃) C₁₆H₁₃Cl₂O₂ 323.18 Enhanced electron-withdrawing effects
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5'-Cl, 3-(3-OCH₃) C₁₆H₁₃Cl₂O₂ 323.18 Dual Cl substituents; medicinal use
2'-Chloro-3-(4-cyanophenyl)propiophenone 2'-Cl, 3-(4-CN) C₁₆H₁₂ClNO 269.73 Strong electron-withdrawing -CN group

Substituent Effects on Key Properties

Electronic Effects :
  • Methoxy (-OCH₃): Electron-donating via resonance, increasing electron density on the aromatic ring.
  • Cyano (-CN): Strong electron-withdrawing effect, reducing electron density and altering reactivity in nucleophilic additions .
Physical Properties :
  • Melting Points: The target compound (64–65°C) has a higher m.p. than non-polar analogs (e.g., 3-methylphenyl derivative) due to the polar methoxy group. Dichloro derivatives (e.g., 3',5'-dichloro analog) may exhibit higher m.p. due to increased molecular symmetry and packing efficiency .
  • Solubility: Methoxy and dioxane substituents enhance solubility in polar solvents (e.g., DMSO, methanol), whereas methyl or cyano groups reduce polarity .

Reactivity Trends

  • α-Functionalization: Propiophenones with aromatic rings (e.g., acetophenone) undergo smooth α-phenylselenation, suggesting that substituents like methoxy or chloro may modulate reaction rates and regioselectivity .
  • Ring-Opening Reactions : Steric and electronic effects of substituents influence mechanisms (e.g., SN2 vs. SN1), as seen in aziridine derivatives .

Biological Activity

2'-Chloro-3-(4-methoxyphenyl)propiophenone is a compound belonging to the chalcone family, characterized by its unique structural framework. Chalcones are known for their diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClO2, with a molecular weight of 288.75 g/mol. The compound features a chloro substituent at the 2' position and a methoxy group at the 4-position of the phenyl ring attached to a propiophenone backbone. This configuration enhances its reactivity and functional versatility in medicinal chemistry.

The biological activity of this compound is influenced by its structural components:

  • Electrophilicity : The presence of the chloro group increases reactivity towards nucleophiles, allowing for various biochemical interactions.
  • Solubility and Binding Affinity : The methoxy group may enhance solubility and influence binding affinity to target molecules, potentially affecting pharmacological profiles.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They can inhibit tumor growth through multiple mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of cell cycle progression.

Studies show that compounds within the chalcone family can modulate signaling pathways associated with cancer cell survival and proliferation. The potential for this compound to act similarly warrants further investigation .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that structurally related chalcones inhibit breast cancer cell lines by inducing apoptosis.
Study BAntimicrobial ActivityShowed that similar compounds exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
Study CStructure-Activity Relationship (SAR)Established correlations between structural modifications in chalcones and enhanced biological activity, providing insights for future drug design .

Applications in Research

This compound has potential applications in:

  • Pharmaceutical Development : As an intermediate in synthesizing new anticancer agents or antimicrobial drugs.
  • Biochemical Research : Investigating its mechanisms of action can provide insights into cancer therapy and microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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